molecular formula C9H6N2 B7886364 2-(4-Isocyanophenyl)acetonitrile

2-(4-Isocyanophenyl)acetonitrile

Cat. No. B7886364
M. Wt: 142.16 g/mol
InChI Key: GAAYZPWGYBNBQA-UHFFFAOYSA-N
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Description

2-(4-Isocyanophenyl)acetonitrile is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isocyanophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isocyanophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Proton Transfer Reactions : A study investigated the kinetics of proton transfer reactions involving phenylcyanomethanes in acetonitrile, highlighting the relevance of such reactions in understanding molecular behavior in solvents like acetonitrile (Minksztym & Jarczewski, 2004).

  • Electrochemical Studies : Electrochemical and spectroelectrochemical studies were conducted on 4-aminophenol at gold electrodes in both aqueous and organic media, including acetonitrile. These studies provide insights into the electrochemical properties of compounds in different solvents (Schwarz et al., 2003).

  • Photochemical Reactions : Research on the photoinduced electron transfer reactions in acetonitrile has provided valuable insights into the behavior of certain chemical reactions under the influence of light, which is crucial in the field of photochemistry (de Lijser & Arnold, 1997).

  • Molecular Dynamics Studies : Acetonitrile's role as an ideal solvent for various organic reactions has been emphasized, with its utility ranging from pharmaceutical molecule production to enzyme catalytic processes. This highlights the importance of acetonitrile in facilitating a wide range of chemical reactions (Alvarez et al., 2014).

  • Fuel Cell Performance : A study on the impact of acetonitrile poisoning on platinum cathodes in proton exchange membrane fuel cells reveals the chemical's influence on the performance of these cells, underscoring its relevance in energy-related applications (Reshetenko & St-Pierre, 2015).

  • Photosensitized Cycloaddition : Acetonitrile's role in the [2e + 4e] cross-cycloaddition products formation when combined with olefins and irradiated in the presence of photosensitizers, demonstrates its potential in synthetic chemistry (Maroulis & Arnold, 1979).

properties

IUPAC Name

2-(4-isocyanophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYZPWGYBNBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isocyanophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.